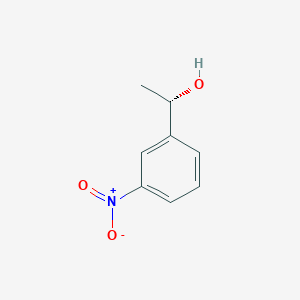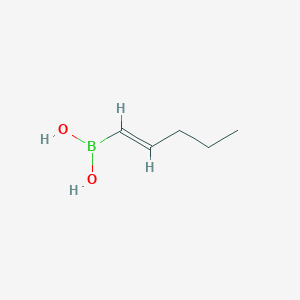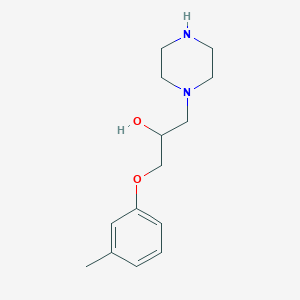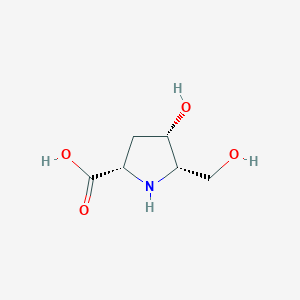
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid, also known as L-Iduronic Acid, is a naturally occurring monosaccharide and a component of the glycosaminoglycan family of carbohydrates. It is found in various biological systems, including the extracellular matrix and connective tissues. L-Iduronic Acid has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and cardiovascular disorders.
作用機序
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid exerts its biological effects through various mechanisms. It can interact with various proteins and enzymes, including growth factors, cytokines, and matrix metalloproteinases. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can also modulate the expression of genes involved in inflammation and cell proliferation. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can bind to extracellular matrix components, such as collagen and hyaluronan, and regulate their function.
生化学的および生理学的効果
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been shown to have various biochemical and physiological effects. It can modulate the activity of various enzymes involved in inflammation and cell proliferation. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can also inhibit the growth of cancer cells and promote wound healing and tissue regeneration. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can regulate the function of extracellular matrix components, such as collagen and hyaluronan.
実験室実験の利点と制限
The enzymatic synthesis method of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has several advantages, including high yield and specificity. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be easily purified and characterized using various analytical techniques. However, the synthesis of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be time-consuming and expensive. Additionally, the biological effects of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can vary depending on the concentration and mode of administration.
将来の方向性
There are several future directions for the study of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. One potential direction is the development of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid-based therapeutics for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid and its interaction with various proteins and enzymes. Furthermore, the potential role of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid in tissue engineering and regenerative medicine should be explored.
Conclusion:
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid is a naturally occurring monosaccharide with potential therapeutic applications in various diseases. It can be synthesized through various methods, including enzymatic synthesis. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid exerts its biological effects through various mechanisms and has been shown to have anti-inflammatory properties, inhibit the growth of cancer cells, and promote wound healing and tissue regeneration. The enzymatic synthesis method of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has several advantages, including high yield and specificity. However, further studies are needed to understand the mechanism of action of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid and its potential role in tissue engineering and regenerative medicine.
合成法
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to convert glucose into (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as uronate dehydrogenase and uronate isomerase to convert D-glucuronic acid into (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. The enzymatic synthesis method is preferred due to its high yield and specificity.
科学的研究の応用
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has also been studied for its potential role in cardiovascular disorders, such as atherosclerosis and thrombosis. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been shown to have a positive effect on wound healing and tissue regeneration.
特性
CAS番号 |
110658-38-3 |
|---|---|
製品名 |
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid |
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC名 |
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-2-4-5(9)1-3(7-4)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4-,5-/m0/s1 |
InChIキー |
AEWQBAFSXFXHIT-YUPRTTJUSA-N |
異性体SMILES |
C1[C@@H]([C@@H](N[C@@H]1C(=O)O)CO)O |
SMILES |
C1C(C(NC1C(=O)O)CO)O |
正規SMILES |
C1C(C(NC1C(=O)O)CO)O |
同義語 |
L-Proline, 4-hydroxy-5-(hydroxymethyl)-, (2-alpha-,4-alpha-,5-alpha-)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
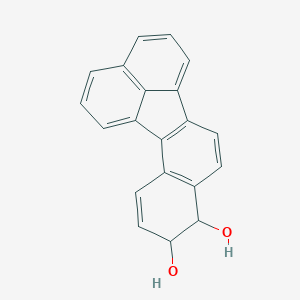
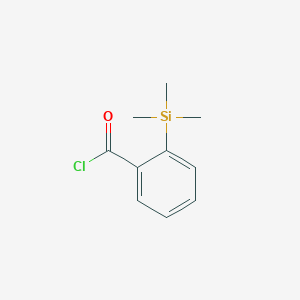

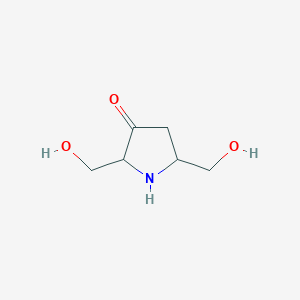

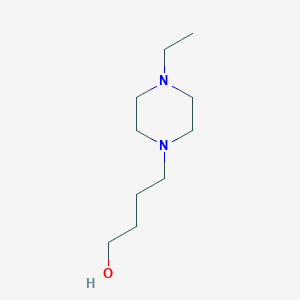
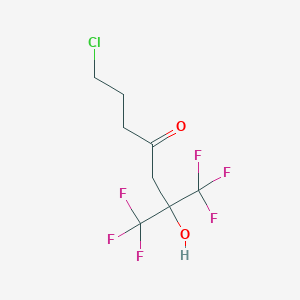
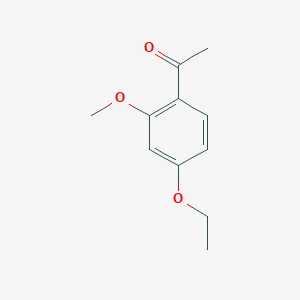
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
